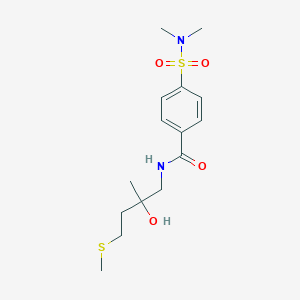

![molecular formula C17H18N4O5 B2687581 ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate CAS No. 865615-10-7](/img/structure/B2687581.png)

ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

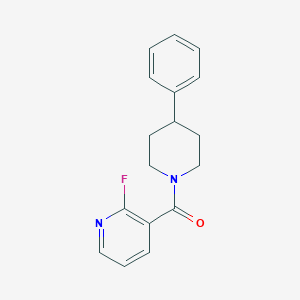

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The (Z) in the name indicates the configuration of the double bond according to the Cahn-Ingold-Prelog (CIP) priority rules . The ethyl and 2,4-dimethyl groups are substituents on the pyrrole ring. The [(Z)-(3-nitrophenyl)methylideneamino]carbamoyl group is also attached to the pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The various substituents would be arranged around this ring according to the numbering in the name of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make it more polar, and the aromatic ring could contribute to its stability .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

This compound is involved in complex reactions leading to novel pyrrole derivatives, showcasing its utility in synthetic chemistry. For instance, ethyl 2-arylamino-2-oxo-acetates, in the presence of triphenylphosphine, undergo reactions to produce related pyrrole dicarboxylates with atropisomerism due to a high energy barrier for rotation around the N-aryl bond, indicating significant structural stability and configurational properties (Yavari et al., 2005). Such findings highlight the chemical reactivity and potential for creating structurally diverse pyrrole-based compounds.

Structural and Spectroscopic Evaluation

Detailed structural evaluation and spectroscopic studies have been conducted on this compound and its derivatives. For example, spectroscopic methods and quantum chemical calculations were employed to characterize and assess the structural features and chemical reactivity of pyrrole–chalcone derivatives, providing insights into their conformational dynamics, electronic transitions, and the nature of local reactive sites within the molecule (Singh et al., 2015). These studies are crucial for understanding the molecular properties and for designing molecules with desired characteristics.

Material Science Applications

The compound and its derivatives have been explored for their potential applications in material science, particularly concerning their non-linear optical (NLO) properties. Research has shown that specific derivatives exhibit suitable properties for NLO applications due to their considerable hyperpolarizability values, making them candidates for materials with advanced optical functionalities (Singh et al., 2015). This area of research opens up possibilities for using these compounds in the development of new optical materials and devices.

Propiedades

IUPAC Name |

ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5/c1-4-26-17(23)14-10(2)15(19-11(14)3)16(22)20-18-9-12-6-5-7-13(8-12)21(24)25/h5-9,19H,4H2,1-3H3,(H,20,22)/b18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBTWEMPSIPYBV-NVMNQCDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)

![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)

![6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)

![(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide](/img/structure/B2687514.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2687516.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2687519.png)